



Application Notes and Protocols: Utilizing Baliforsen for DMPK Transcript Reduction Studies

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Compound of Interest		
Compound Name:	Baliforsen	
Cat. No.:	B13910773	Get Quote

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Introduction

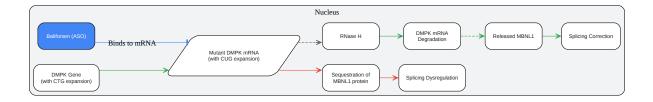
Myotonic Dystrophy Type 1 (DM1) is a genetic disorder characterized by the expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. This expansion leads to the accumulation of toxic mutant DMPK transcripts in the nucleus, which sequester essential RNA-binding proteins, such as Muscleblind-like 1 (MBNL1), leading to downstream mis-splicing of numerous pre-mRNAs and the multi-systemic symptoms of the disease.

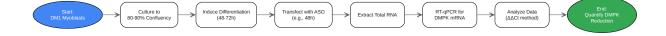
Baliforsen (also known as IONIS-DMPK-2.5Rx or ISIS 598769) is a second-generation antisense oligonucleotide (ASO) designed to target and promote the RNase H-mediated degradation of the DMPK mRNA transcript. By reducing the levels of the toxic DMPK transcript, **Baliforsen** and similar ASOs aim to alleviate the sequestration of MBNL1 and correct the downstream splicing defects. These application notes provide an overview of the use of **Baliforsen** and other similar ASOs in preclinical and clinical research for studying DMPK transcript reduction.

Mechanism of Action

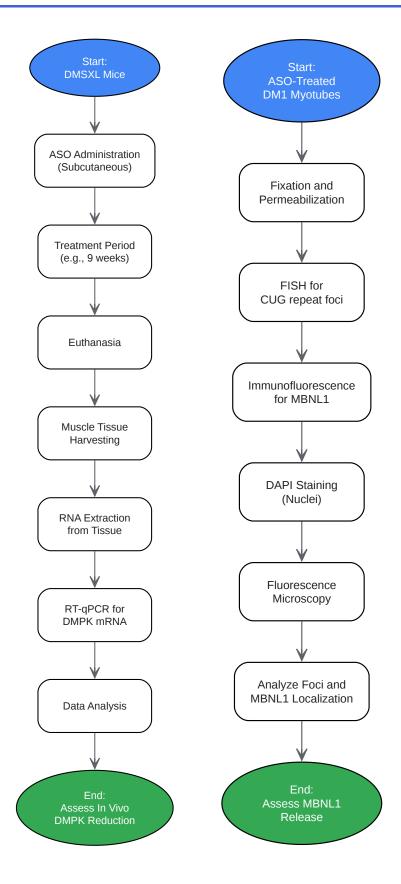


Baliforsen is a synthetic, single-stranded nucleic acid molecule designed to be complementary to a specific sequence within the DMPK mRNA. Upon binding to the target mRNA, it forms a DNA-RNA hybrid duplex. This hybrid is recognized and cleaved by the ubiquitous enzyme RNase H, leading to the degradation of the DMPK mRNA. This reduction in the toxic transcript is hypothesized to release sequestered MBNL1, allowing it to regulate the alternative splicing of its target pre-mRNAs, thereby restoring normal cellular function.









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